Piperidin-2-ylmethyl trifluoromethanesulfonate
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Overview
Description
Piperidin-2-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including piperidin-2-ylmethyl trifluoromethanesulfonate, often involves multi-component reactions. One efficient method includes the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This method is advantageous due to its good yields, easy work-ups, and short reaction times .
Industrial Production Methods: Industrial production methods for piperidine derivatives typically involve continuous flow reactions and the use of catalysts such as rhodium complexes. These methods are scalable and provide high yields and diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: Piperidin-2-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the piperidine ring to piperidinone.
Reduction: Reduction of imines to amines.
Substitution: Nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives .
Scientific Research Applications
Piperidin-2-ylmethyl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of piperidin-2-ylmethyl trifluoromethanesulfonate involves its interaction with molecular targets through various pathways:
Molecular Targets: It interacts with enzymes and receptors in the central nervous system.
Pathways Involved: The compound exerts its effects through the modulation of neurotransmitter systems, including dopamine and serotonin pathways.
Comparison with Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: An oxidized form of piperidine with a ketone group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: Piperidin-2-ylmethyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and stability compared to other piperidine derivatives .
Properties
Molecular Formula |
C7H12F3NO3S |
---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
piperidin-2-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-3-1-2-4-11-6/h6,11H,1-5H2 |
InChI Key |
IABYBKDJMUTFNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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